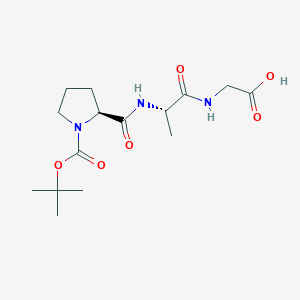

Boc-Pro-Ala-Gly-OH

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H25N3O6 |

|---|---|

Molecular Weight |

343.38 g/mol |

IUPAC Name |

2-[[(2S)-2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetic acid |

InChI |

InChI=1S/C15H25N3O6/c1-9(12(21)16-8-11(19)20)17-13(22)10-6-5-7-18(10)14(23)24-15(2,3)4/h9-10H,5-8H2,1-4H3,(H,16,21)(H,17,22)(H,19,20)/t9-,10-/m0/s1 |

InChI Key |

YUZAMVJFOVNJLN-UWVGGRQHSA-N |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)OC(C)(C)C |

Canonical SMILES |

CC(C(=O)NCC(=O)O)NC(=O)C1CCCN1C(=O)OC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Boc Pro Ala Gly Oh and Its Derivatives

Overview of Boc Strategy in Peptide Synthesis

The Boc strategy is a classical and robust method for peptide synthesis. sunresinlifesciences.com It employs the acid-labile Boc group for the temporary protection of the α-amino group of amino acids. americanpeptidesociety.org In this scheme, repetitive cycles of deprotection and coupling are performed to assemble the peptide chain. The Boc group is typically removed using a moderately strong acid, such as trifluoroacetic acid (TFA), while more permanent protecting groups, often benzyl-based (Bzl), are used for reactive amino acid side chains. peptide.comcsbio.com These side-chain protecting groups require much harsher acidic conditions for removal, such as liquid hydrogen fluoride (B91410) (HF), which is performed at the final cleavage step. csbio.com

This graduated acid lability allows for the selective removal of the N-terminal Boc group at each step without disturbing the side-chain protections. peptide.com Following Boc deprotection with TFA, the resulting ammonium (B1175870) salt must be neutralized to the free amine before the next coupling cycle can proceed. This is commonly achieved using a tertiary amine base like N,N-diisopropylethylamine (DIEA). peptide.com Although the Boc/Bzl strategy is not strictly orthogonal—as both types of protecting groups are removed by acid—the significant difference in acid strength required for their cleavage makes it a highly practical and effective system. peptide.com

Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, revolutionized peptide synthesis by anchoring the growing peptide chain to an insoluble polymer resin. csbio.comiris-biotech.de This approach simplifies the entire process by allowing excess reagents and soluble byproducts to be removed by simple filtration and washing, thereby driving reactions to completion and improving yields. iris-biotech.de

The general SPPS cycle for synthesizing a peptide like Boc-Pro-Ala-Gly-OH would begin with the C-terminal amino acid, glycine (B1666218), attached to a suitable resin. The cycle consists of:

Deprotection: Removal of the N-terminal Boc group from the resin-bound amino acid using TFA.

Neutralization: Conversion of the resulting TFA salt to a free amine with a base like DIEA. peptide.com

Coupling: Activation of the next Boc-protected amino acid (e.g., Boc-Ala-OH) with a coupling reagent and its subsequent addition to the free amine on the resin.

Washing: Thorough washing of the resin to remove all excess reagents and byproducts.

This cycle is repeated for each subsequent amino acid (e.g., Boc-Pro-OH) until the desired sequence is assembled. peptide.com Finally, the completed peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed simultaneously.

Optimization of Coupling Conditions and Reagents

Common classes of coupling reagents used in Boc-SPPS include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are effective activators. americanpeptidesociety.org DIC is often preferred in automated synthesis because its urea (B33335) byproduct is more soluble in common solvents, simplifying its removal. bachem.com To suppress racemization, carbodiimides are almost always used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure). bachem.comacs.org

Aminium/Uronium and Phosphonium Salts: These reagents, such as HBTU, HATU, TBTU, and PyBOP, are highly efficient and have become the preferred choice for many applications. iris-biotech.debachem.comresearchgate.net They achieve high coupling rates with minimal side reactions. bachem.com Reagents like HATU and its Oxyma-based counterpart COMU are known for their high reactivity and are particularly effective for difficult couplings. bachem.comacs.org

The selection of the optimal coupling reagent depends on the specific amino acid sequence. For instance, sterically hindered couplings may benefit from more potent activators like HATU, while couplings of racemization-prone residues like cysteine or histidine may require milder conditions, such as the use of DIC/HOBt. bachem.com

Table 1: Comparison of Common Coupling Reagents in Peptide Synthesis

| Reagent Class | Examples | Key Advantages | Common Limitations |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Cost-effective; can be used in base-free conditions to minimize racemization (with additives). bachem.comamericanpeptidesociety.org | Slower reaction rates; DCC produces an insoluble urea byproduct; potential for N-acyl urea side reaction. bachem.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, COMU | High reactivity and efficiency; fast reaction times; byproducts are generally soluble. iris-biotech.debachem.com | Require a base, which can increase racemization risk; potential for guanidinylation side reaction. peptide.com |

| Phosphonium Salts | BOP, PyBOP | Excellent coupling efficiency; low racemization; good solubility. bachem.com | BOP produces carcinogenic HMPA as a byproduct; generally more expensive. bachem.com |

Strategies for Overcoming Aggregation in SPPS

A significant challenge in SPPS, particularly for longer or hydrophobic sequences, is the aggregation of peptide chains on the resin. peptide.com This self-association, driven by intermolecular hydrogen bonding, can hinder the access of reagents to the reactive sites, leading to incomplete coupling and deprotection steps. peptide.com

Several strategies have been developed to mitigate aggregation:

Solvent and Additive Modification: Switching to more polar, hydrogen-bond-disrupting solvents like N-methylpyrrolidone (NMP) or adding dimethyl sulfoxide (B87167) (DMSO) can improve solvation. peptide.com The use of chaotropic salts (e.g., LiCl, KSCN) in wash steps or coupling mixtures can also help break up secondary structures. sigmaaldrich.com

Elevated Temperatures: Performing coupling reactions at higher temperatures (e.g., 60°C) can disrupt aggregation and increase reaction rates. peptide.comnih.gov

Backbone Protection: The introduction of a temporary, removable protecting group on the backbone amide nitrogen, such as 2-hydroxy-4-methoxybenzyl (Hmb), effectively prevents hydrogen bond formation. peptide.com

Pseudoprolines: Incorporating pseudoproline dipeptides (oxazolidines derived from Ser or Thr) introduces a "kink" into the peptide backbone, disrupting the formation of β-sheet structures that lead to aggregation. sigmaaldrich.comnih.gov

In Boc-based synthesis, the use of in situ neutralization protocols—where neutralization and coupling occur in the same step—can minimize the time the deprotected amine is in its neutral, aggregation-prone state. peptide.comnih.gov

Water-Based and Microwave-Assisted SPPS Approaches

In recent years, significant efforts have been made to develop more sustainable and efficient SPPS protocols.

Water-Based SPPS: Conventional SPPS consumes large volumes of organic solvents like dimethylformamide (DMF), which pose environmental and safety concerns. researchgate.netopenaccesspub.org This has driven research into water-based SPPS. nih.gov One innovative approach involves using water-dispersible nanoparticles of protected amino acids. researchgate.netacs.org This method allows the synthesis to proceed in an aqueous medium, dramatically reducing organic solvent waste. researchgate.net While much of the development has focused on Fmoc chemistry, protocols for water-based SPPS using Boc-amino acid nanoparticles have also been demonstrated. mdpi.com

Microwave-Assisted SPPS (MW-SPPS): The application of microwave irradiation has become a standard technique to accelerate SPPS. nih.gov Microwave energy can significantly reduce reaction times for both coupling and deprotection steps, often from hours to minutes, and can help overcome aggregation by disrupting intermolecular hydrogen bonds. nih.govrsc.orgnih.gov Temperature-controlled microwave reactors allow for rapid synthesis at elevated temperatures (e.g., 60-90°C) with low levels of enantiomerization for most amino acids. nih.govacs.org Protocols for both Boc and Fmoc chemistries have been successfully adapted for microwave-assisted synthesis, enabling the rapid production of high-purity peptides. nih.govrsc.org

Solution-Phase Peptide Synthesis (LPPS) Techniques

Solution-Phase Peptide Synthesis (LPPS), also known as liquid-phase synthesis, is the classical method where all reactions are carried out in a homogeneous solution. neulandlabs.com Unlike SPPS, LPPS allows for the isolation and purification of peptide intermediates after each step, which can lead to a highly pure final product. bachem.com This method is particularly well-suited for the large-scale production of short peptides like this compound, where the costs associated with resin and excessive solvent use in SPPS can be prohibitive. neulandlabs.com The main challenges of LPPS for longer peptides are the tedious purification steps and potential solubility issues of intermediate fragments. bachem.com

Segment Condensation Methodologies

For the synthesis of larger peptides or derivatives of this compound, a convergent approach known as segment condensation can be employed in solution. nih.gov Instead of adding one amino acid at a time, this strategy involves synthesizing smaller, protected peptide fragments (e.g., Boc-Pro-OH and H-Ala-Gly-OH) and then coupling them together. researchgate.net

A key challenge in segment condensation is the risk of racemization at the C-terminal amino acid of the activated peptide fragment. peptide.com This risk is minimized if the C-terminal residue of the fragment to be activated is glycine, as it lacks a chiral α-carbon. peptide.com Therefore, a logical strategy for synthesizing this compound via this method would be the coupling of Boc-Pro-Ala-OH with a glycine ester, or more commonly, the coupling of Boc-Pro-OH with H-Ala-Gly-OR. The latter approach is favored as activation of the single amino acid Boc-Pro-OH poses no risk of racemization. bachem.com The choice of coupling reagents and conditions is critical to ensure high yields and minimal epimerization. peptide.com

Protecting Group Chemistry in this compound Synthesis

The successful synthesis of this compound is critically dependent on the strategic use of protecting groups to prevent unwanted side reactions, such as polymerization. lifetein.com The tert-butoxycarbonyl (Boc) group is a cornerstone of this strategy, particularly for the protection of the α-amino group. nbinno.com

Side-Chain Protecting Groups for Constituent Amino Acids

For the specific tripeptide this compound, the need for side-chain protecting groups is minimal.

Proline: The side chain of proline is a pyrrolidine (B122466) ring, which is covalently bonded to the backbone α-amino group. This unique structure means its side chain is not typically reactive in a way that necessitates a protecting group during standard peptide synthesis. nih.govresearchgate.net

Alanine (B10760859): The methyl side chain of alanine is chemically inert and does not participate in the common side reactions observed with more functionalized amino acids. nbinno.com Therefore, side-chain protection for alanine is not required. merckmillipore.com

Glycine: As the simplest amino acid, glycine's side chain consists of only a hydrogen atom, which is unreactive and does not need protection. prepchem.com

This inherent lack of reactive side-chain functionalities in Pro, Ala, and Gly simplifies the synthesis of this compound, allowing for a more streamlined and efficient process.

Deprotection Strategies and Considerations

The removal of the N-terminal Boc group is a crucial step that must be performed efficiently and without damaging the growing peptide chain. This is typically achieved by treatment with a moderately strong acid. nbinno.com A common reagent for this purpose is trifluoroacetic acid (TFA), often used as a solution in a solvent like dichloromethane (B109758) (DCM). chempep.com The acid-lability of the Boc group allows for its selective cleavage in the presence of other protecting groups that are stable to acid, such as benzyl-based protectors, although the Boc/Bzl scheme is considered quasi-orthogonal as both are acid-labile to different extents. peptide.com Following deprotection, the newly exposed amino group is neutralized, typically with a base like triethylamine (B128534) (TEA), to prepare it for the next coupling step. chempep.com

| Protecting Group | Type | Used for | Deprotection Reagent |

| Boc (tert-butoxycarbonyl) | Temporary | α-amino group | Trifluoroacetic acid (TFA) |

| Bzl (Benzyl) | Semi-permanent | Side-chains (not required for Pro, Ala, Gly) | Strong acids (e.g., HF) |

Derivatization and Analogue Synthesis of this compound

The modification of the N- and C-termini of peptides is a common strategy to enhance their biological activity, stability, and pharmacokinetic properties. researchgate.netresearchgate.net

N- and C-Terminal Modifications for Functional Studies

N-Terminal Modifications: Common N-terminal modifications include acetylation, which neutralizes the positive charge and can increase peptide stability. sigmaaldrich.com For this compound, the Boc group itself is an N-terminal modification, though it is typically removed in the final peptide. However, other groups can be introduced after the synthesis of the peptide backbone. Research has shown that Boc-Ala-Gly-OH has been synthesized in the form of an N-terminal amide and conjugated to various carrier proteins like bovine serum albumin and ovalbumin for functional studies. biosynth.com

C-Terminal Modifications: The C-terminus is often modified to an amide to neutralize the negative charge of the carboxyl group, which can mimic the state of many native proteins and prevent enzymatic degradation. sigmaaldrich.com This modification can be crucial for biological activity. Other modifications at the C-terminus can include esterification to create prodrugs. researchgate.net

In the context of analogue synthesis, studies have focused on creating derivatives of proline and alanine with amino or guanidinium (B1211019) substitutions on their side chains for incorporation into peptides. researchgate.net These modifications are designed to study specific biological interactions, such as the Tat–TAR interaction in HIV. researchgate.net

| Modification | Terminus | Purpose | Example |

| Amidation | N-terminal | Conjugation to carrier proteins | Boc-Ala-Gly-NH-carrier |

| Amidation | C-terminal | Neutralize charge, increase stability | H-Pro-Ala-Gly-NH2 |

| Acetylation | N-terminal | Neutralize charge, increase stability | Ac-Pro-Ala-Gly-OH |

| Esterification | C-terminal | Prodrug development | H-Pro-Ala-Gly-OR |

| Side-chain substitution | Internal | Study of biological interactions | Peptides with guanidinium-substituted proline/alanine |

Incorporation of Non-Standard Amino Acids and Linkers

The introduction of non-standard or non-canonical amino acids (ncAAs) into a peptide sequence like this compound can significantly alter its conformation, stability, and biological activity. frontiersin.orgescholarship.org These modifications can introduce new chemical functionalities, such as fluorophores, reactive groups for bioconjugation, or altered side chains to probe peptide-receptor interactions. researchgate.netnih.gov The synthesis of such derivatives can be achieved through both solid-phase and solution-phase methods, with the Boc (tert-butyloxycarbonyl) protecting group being compatible with a wide range of reaction conditions. peptide.com

The incorporation of ncAAs can be accomplished by utilizing Boc-protected non-standard amino acid building blocks in standard peptide coupling reactions. For instance, to replace the alanine residue in this compound with a non-standard amino acid (e.g., β-alanine or a fluorinated phenylalanine), the corresponding Boc-protected ncAA would be coupled to the glycine moiety, followed by the coupling of Boc-proline.

A general procedure for synthesizing a dipeptide with protected terminals involves the activation of the Boc-protected amino acid with a coupling agent like TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and HOBt (Hydroxybenzotriazole), followed by reaction with the amino group of the other amino acid or peptide fragment. nih.gov

| Step | Reagent/Condition | Purpose |

| 1 | Boc-ncAA-OH, TBTU, HOBt in Ethyl Acetate | Activation of the carboxylic acid of the non-standard amino acid. |

| 2 | H-Gly-OR (where R is a protecting group), DIPEA | Coupling of the activated ncAA to the glycine ester. |

| 3 | Deprotection of the glycine ester | Removal of the C-terminal protecting group to yield Boc-ncAA-Gly-OH. |

| 4 | Coupling with Boc-Pro-OH | Formation of the final tripeptide derivative. |

| 5 | Final deprotection (if necessary) | Removal of any remaining side-chain protecting groups. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

In solid-phase peptide synthesis (SPPS), a linker is a bifunctional molecule that connects the growing peptide chain to the insoluble polymer support. biosynth.com The choice of linker is critical as it determines the conditions under which the final peptide can be cleaved from the resin and influences the C-terminal functionality (e.g., acid or amide). For the synthesis of this compound and its derivatives, linkers compatible with Boc chemistry are employed. These linkers must be stable to the acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid, TFA) but cleavable under different conditions at the end of the synthesis. mdpi.com

"Safety-catch" linkers are particularly advantageous as they remain stable throughout the synthesis and are activated by a specific chemical transformation just before cleavage. nih.gov This allows for the use of both Fmoc and Boc protecting groups in the same synthesis if required. For example, a reductive-acidolytic safety-catch linker, which is stable to TFA in its oxidized sulfoxide form, can be reduced to the sulfide (B99878) form, rendering it labile to TFA for the final cleavage of the peptide from the resin. nih.gov

| Linker Type | Cleavage Condition | C-Terminal Functionality | Compatibility |

| Merrifield Resin | HF | Carboxylic acid | Boc-SPPS |

| PAM Linker | HF | Carboxylic acid | Boc-SPPS |

| Reductive-Acidolytic Safety-Catch | Reduction followed by TFA | Carboxylic acid or Amide | Boc and Fmoc SPPS |

| Dpr(Phoc) Linker | Mild alkaline conditions | Carboxylic acid or Amide | Boc and Fmoc SPPS |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The use of a backbone linker, which anchors the peptide to the resin through a backbone amide nitrogen, offers an alternative strategy that can be useful for the synthesis of cyclic peptides. nih.gov

Preparation of Isomeric and Enantiomeric Analogues

The stereochemistry of amino acids is crucial for the biological activity of peptides. The synthesis of isomeric and enantiomeric analogues of this compound allows for the exploration of the conformational requirements for receptor binding and the development of more potent and selective therapeutic agents.

Diastereomers of this compound can be prepared by incorporating one or more amino acids with the opposite stereochemistry (D-amino acids). For example, the synthesis could involve the coupling of Boc-L-Proline with D-Alanine, followed by coupling with glycine (Boc-L-Pro-D-Ala-Gly-OH). The synthesis would follow standard peptide coupling procedures, using the enantiomerically pure D-amino acid as a starting material. The resulting diastereomers can often be separated by chromatography due to their different physical properties.

The preparation of the enantiomer of the entire peptide (Boc-D-Pro-D-Ala-Gly-OH) would require the use of the D-enantiomers of both proline and alanine. Glycine is achiral and does not have an enantiomer.

More complex strategies involve the enantioselective synthesis of non-standard amino acid components. For instance, a catalytic and enantioselective approach can be used to prepare specific proline analogues. nih.gov One such method involves a one-pot double allylic alkylation of a glycine imine analogue in the presence of a chiral phase-transfer catalyst to create a 4-substituted proline scaffold with high enantioselectivity. nih.gov This synthetically versatile intermediate can then be incorporated into the peptide sequence.

| Method | Description | Application to this compound |

| Use of Chiral Pool | Utilizing commercially available D-amino acids. | Synthesis of Boc-L-Pro-D-Ala-Gly-OH or Boc-D-Pro-L-Ala-Gly-OH. |

| Asymmetric Synthesis | Catalytic enantioselective synthesis of a non-standard proline analogue. | Incorporation of a novel, enantiomerically pure proline derivative in place of the standard proline. |

| Chromatographic Resolution | Separation of a racemic or diastereomeric mixture. | Isolation of a specific stereoisomer from a mixture. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The synthesis and characterization of these isomeric and enantiomeric analogues provide valuable insights into the structure-activity relationships of the parent peptide and are essential for the rational design of new peptide-based drugs.

Mechanistic Studies and Biological Interaction Mechanisms of Boc Pro Ala Gly Oh Analogues

Enzymatic Recognition and Substrate Specificity

The interaction of peptides with enzymes is a highly specific process governed by the three-dimensional structure of both the peptide and the enzyme's active site. The sequence and stereochemistry of the peptide are critical determinants of this recognition and subsequent enzymatic activity.

Prolyl-4-hydroxylase (P4H) is an enzyme critical in the post-translational modification of collagen, where it catalyzes the hydroxylation of proline residues. This modification is essential for the stability of the collagen triple helix. The substrate specificity of P4H has been extensively studied, providing insights into how an analogue like Boc-Pro-Ala-Gly-OH might interact with such enzymes.

P4H recognizes the sequence X-Pro-Gly, where the proline residue is the site of hydroxylation. The enzyme exhibits a strong preference for a polyproline-II (PP-II) helical conformation in its substrates. This helical structure is thought to facilitate effective binding to the enzyme's active site. While the this compound sequence does not perfectly align with the canonical P4H substrate sequence, the presence of the Pro-Gly motif is a key recognition element.

Studies on synthetic oligopeptides have shown that a supersecondary structure consisting of a PP-II helix followed by a β-turn is a minimal structural requirement for proline hydroxylation. nih.gov The proline-rich nature of P4H substrates often induces this conformation. In the context of this compound, the Boc-Pro moiety can act as a β-turn inducer, potentially positioning the peptide in a conformation that is recognized by the enzyme, even if it is not an ideal substrate for hydroxylation. The interaction would likely be one of competitive inhibition, where the analogue binds to the active site but cannot be hydroxylated, thereby blocking the enzyme's activity towards its natural substrates.

The binding affinity of various proline-containing peptides to P4H has been evaluated, revealing that both the sequence and the conformation are crucial. For instance, proline analogues incorporated into peptide sequences can act as mechanistic probes for the hydroxylation reaction, though most modifications at the 3- and 4-positions of proline render the peptide a non-substrate. nih.gov This highlights the stringent structural requirements of the P4H active site.

Table 1: Kinetic Parameters of Prolyl-4-Hydroxylase with Different Peptide Substrates

| Peptide Substrate | K_m (mM) | V_max (relative) | K_cat/K_m (relative) |

| (Pro-Pro-Gly)₁₀ | 0.03 | 100 | 100 |

| t-Boc-Val-Pro-Gly-Val-OH | 0.15 | 80 | 35 |

| t-Boc-Pro-Pro-Gly-Pro-OH | 0.50 | 50 | 5 |

This table illustrates the varying affinity and catalytic efficiency of prolyl-4-hydroxylase with different peptide substrates, highlighting the enzyme's preference for specific sequences and conformations. Data is illustrative and based on findings from literature.

The chirality of amino acids and the specific sequence of a peptide are fundamental to its recognition and processing by enzymes, particularly proteases. Proteases exhibit high stereospecificity, generally cleaving peptide bonds between L-amino acids while being resistant to those involving D-amino acids. This resistance to proteolysis is a key strategy in the design of more stable peptide-based drugs.

The sequence of a peptide dictates which proteases will recognize it as a substrate. For example, trypsin cleaves after positively charged residues like lysine and arginine, while chymotrypsin targets large hydrophobic residues such as phenylalanine and tyrosine. youtube.comyoutube.comyoutube.com The Pro-Ala-Gly sequence in this compound does not present a canonical cleavage site for these common proteases. However, other proteases, like elastase, which targets smaller amino acids such as alanine (B10760859), could potentially cleave the Ala-Gly bond. promega.com

The presence of a proline residue can also significantly influence enzymatic cleavage. The rigid ring structure of proline can restrict the conformational flexibility of the peptide backbone, sometimes making adjacent peptide bonds more resistant to cleavage by certain proteases.

The introduction of D-amino acids into a peptide sequence is a well-established method to enhance its stability against enzymatic degradation. An analogue such as Boc-D-Pro-Ala-Gly-OH or Boc-Pro-D-Ala-Gly-OH would be expected to have a significantly longer half-life in a biological environment due to the inability of proteases to efficiently hydrolyze the peptide bonds adjacent to the D-amino acid.

Chemoenzymatic peptide synthesis (CEPS) combines the flexibility of chemical synthesis with the high specificity and mild reaction conditions of enzymatic catalysis. nih.govqyaobio.comresearchgate.net This approach is particularly advantageous for the stereoselective formation of peptide bonds, avoiding the racemization that can be a challenge in purely chemical methods. nih.gov

Enzymes such as proteases can be used in reverse to catalyze the formation of peptide bonds. The specificity of the enzyme dictates which amino acids can be coupled. For a sequence like this compound, a protease with specificity for alanine or glycine (B1666218) at the P1' position of the acyl donor could be employed.

A significant area of research in CEPS is the engineering of enzymes to alter their substrate specificity. Through techniques like site-directed mutagenesis, the amino acid residues lining the substrate-binding pockets of an enzyme can be modified. qyaobio.comyoutube.com This allows for the "programming" of an enzyme to recognize and process non-natural amino acids or specific sequences that it would not normally accept. For instance, a protease could be engineered to specifically recognize the Pro-Ala junction in this compound, enabling its efficient synthesis or cleavage. This approach has led to the development of "peptiligases" and "omniligases," which are engineered enzymes with broad or tailored substrate scopes for peptide ligation. teknoscienze.comfrontiersin.org

Furthermore, the use of substrate mimetics in chemoenzymatic synthesis can broaden the applicability of native enzymes. Substrate mimetics are molecules that resemble the natural substrate enough to be recognized by the enzyme but are modified in a way that facilitates the desired reaction, such as peptide bond formation over hydrolysis.

Table 2: Examples of Engineered Proteases and Their Altered Specificities

| Enzyme | Original Specificity | Engineered Specificity | Application |

| Subtilisin | Broad | Specific for certain peptide esters | Peptide ligation |

| Trypsin | Lys, Arg | YRH motif | N- and C-terminal protein modification |

| Chymotrypsin | Aromatic residues | Altered P1 preference | Synthesis of peptides with unnatural amino acids |

This table provides examples of how enzyme engineering can modify the natural specificity of proteases for applications in chemoenzymatic peptide synthesis.

Peptidomimetic Design and Conformational Mimicry for Biological Systems

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and bioavailability. A key strategy in peptidomimetic design is to replicate the bioactive conformation of a peptide, which is the specific three-dimensional shape it adopts when interacting with its biological target.

Many bioactive peptides exert their function through specific secondary structures, such as α-helices, β-sheets, and β-turns. chemdiv.com A primary goal of peptidomimetic design is to create smaller, more stable molecules that can adopt these conformations. This is often achieved by introducing conformational constraints into the peptide backbone or side chains. nih.govku.dksemanticscholar.org

Common strategies for conformational constraint include:

Cyclization: Connecting the N- and C-termini or a side chain to the backbone can pre-organize the peptide into a specific conformation and improve its stability. nih.gov

Incorporation of non-natural amino acids: Amino acids with constrained geometries, such as N-methylated amino acids or α,α-disubstituted amino acids, can restrict the available conformational space.

β-Turn Mimetics: Since β-turns are common recognition motifs in peptide-protein interactions, significant effort has been dedicated to designing scaffolds that can mimic their structure. chemdiv.comnih.govnih.gov These mimics aim to position the side chains of key amino acid residues in the same spatial orientation as in the native β-turn.

The design process often involves computational modeling to predict the conformation of a peptide and to design mimics that can replicate it. The resulting peptidomimetics are then synthesized and evaluated for their ability to bind to the target receptor and elicit a biological response.

The tripeptide this compound, while simple, contains structural elements that are highly relevant to peptidomimetic design. The proline residue is a well-known β-turn inducer. The rigid pyrrolidine (B122466) ring of proline restricts the phi (φ) dihedral angle of the peptide backbone, promoting a turn conformation. The Boc (tert-butyloxycarbonyl) protecting group can also contribute to this conformational preference through steric interactions.

Therefore, the Boc-Pro moiety can serve as a scaffold or a starting point for the development of more complex peptidomimetics. nih.govnih.govresearchgate.net By appending different amino acid side chains or functional groups to this core structure, it is possible to create a library of compounds that present these functionalities in a defined spatial arrangement, mimicking the side chain display of a β-turn.

For example, the alanine and glycine residues in this compound could be replaced with other natural or unnatural amino acids to probe the structure-activity relationship of a peptide interacting with its receptor. researchgate.netnih.gov The Boc-Pro-X-Y scaffold would hold these variable residues in a turn-like conformation, allowing for a systematic exploration of the chemical space around a known bioactive peptide sequence. This approach is valuable in transforming a peptide lead into a more drug-like peptidomimetic with improved stability and therapeutic potential.

Linker Effects in Bifunctional Peptidomimetics

The design of a linker for a bifunctional molecule containing a Pro-Ala-Gly sequence would need to consider several factors to optimize its biological function. The Pro-Ala-Gly sequence itself can adopt specific secondary structures, and the linker should be designed to present this motif in a biologically relevant conformation.

Types of Linkers and Their Potential Impact:

Flexible Linkers: Often composed of glycine and serine repeats (e.g., (Gly-Ser)n), these linkers provide conformational freedom to the attached bioactive domains. creative-peptides.com In a hypothetical bifunctional molecule with this compound as one domain, a flexible linker could allow for optimal interaction with its target receptor, independent of the second bioactive domain's binding. The length of the flexible linker is a crucial parameter that needs to be optimized to ensure proper domain separation and function. biosyn.com

Rigid Linkers: These linkers, which can be formed from proline-rich sequences (e.g., (Pro)n) or other conformationally restricted chemical structures, help to maintain a fixed distance and orientation between the two functional ends of the molecule. biosyn.com A rigid linker could be advantageous if the simultaneous binding of both domains to their respective targets at a specific distance is required for the desired biological effect.

Cleavable Linkers: In some applications, the release of the bioactive domains at the target site is desirable. Cleavable linkers, which can be designed to be sensitive to specific enzymes (e.g., cathepsins) or the reducing environment of the cell, can be incorporated into bifunctional molecules. nih.govrsc.org For instance, a bifunctional prodrug could utilize a cleavable linker to release a cytotoxic agent and a Pro-Ala-Gly-containing peptide that facilitates cell entry or targets a specific receptor.

The table below summarizes the key characteristics and potential applications of different linker types in the context of bifunctional peptidomimetics.

| Linker Type | Key Characteristics | Potential Application with a Pro-Ala-Gly Moiety |

| Flexible | High conformational freedom, variable length. | Allows for independent binding of the Pro-Ala-Gly domain and a second functional unit to their respective targets. |

| Rigid | Maintains a fixed distance and orientation between domains. | Facilitates simultaneous binding to two targets where a specific spatial arrangement is crucial for activity. |

| Cleavable | Undergoes cleavage under specific physiological conditions. | Enables the targeted release of the Pro-Ala-Gly peptide and another active molecule, such as a drug, at a specific site. |

The choice of linker is therefore a critical design element that can profoundly influence the pharmacokinetic and pharmacodynamic properties of a bifunctional peptidomimetic.

Investigation of Peptide-Mediated Biological Processes

The Pro-Ala-Gly sequence is found within naturally occurring proteins and has been implicated in a variety of biological processes. Synthetic analogues like this compound are instrumental in dissecting these roles.

The presence and repetition of specific amino acid sequences are fundamental to the structure and function of fibrous proteins like collagen and elastin.

Elastin: Elastin is a key protein of the extracellular matrix responsible for the elasticity of tissues. Its precursor, tropoelastin, contains hydrophobic domains rich in glycine, valine, proline, and alanine, often in repeating sequences. wikipedia.org These hydrophobic regions are crucial for the elastic properties of the fiber. The sequence Val-Gly-Val-Ala-Pro-Gly (VGVAPG) is a known repeating peptide in elastin. nih.gov The presence of proline and glycine contributes to the flexibility and disorder of the elastin structure, preventing the formation of rigid secondary structures and allowing for its characteristic elastic recoil. wikipedia.org

The table below highlights the key roles of the Pro-Ala-Gly sequence and its constituent amino acids in the structure of collagen and elastin.

| Protein | Key Structural Feature | Role of Proline, Alanine, and Glycine |

| Collagen | Triple Helix (Gly-X-Y repeats) | Glycine: Essential for the tight packing of the triple helix. Proline: Confers rigidity and stability to the helical structure. Alanine: Can be accommodated in the X or Y position, influencing local conformation. |

| Elastin | Hydrophobic, flexible domains | Proline & Glycine: Contribute to the flexibility and disordered nature of the protein, essential for its elastic properties. Alanine: A common residue in the hydrophobic domains that contributes to the overall structure. |

Peptides derived from the degradation of extracellular matrix proteins, such as elastin, can act as signaling molecules that influence cell behavior. One such well-studied phenomenon is chemotaxis, the directed movement of cells in response to a chemical gradient.

The table below summarizes the findings of chemotaxis studies involving the elastin-derived peptide VGVAPG.

| Peptide Sequence | Cell Types Attracted | Optimal Concentration for Chemotaxis | Biological Significance |

| Val-Gly-Val-Ala-Pro-Gly (VGVAPG) | Fibroblasts, Monocytes | Approximately 10⁻⁸ M | Recruitment of cells involved in tissue repair and inflammation to sites of elastin degradation. |

These findings underscore the importance of specific peptide sequences, such as the one contained within VGVAPG, in mediating cell-matrix interactions and directing cell migration.

Multivalent ligands are molecules that display multiple copies of a recognition motif, allowing for simultaneous interaction with multiple receptor binding sites. This multivalency can lead to a significant increase in binding affinity and avidity compared to their monovalent counterparts. The design of multivalent ligands is a powerful strategy for studying receptor-ligand interactions and for developing potent inhibitors or activators of cellular signaling pathways. nih.govresearchgate.net

While specific examples of multivalent ligands constructed from this compound are not prominent in the literature, the principles of their design can be applied to this peptide. Given the known biological activities of Pro-Ala-Gly containing sequences, such as their chemotactic properties, multivalent constructs could be used to investigate the clustering of receptors involved in these processes.

Key Design Considerations for Multivalent Ligands:

Scaffold: The central core to which the peptide ligands are attached. Scaffolds can range from simple organic molecules to complex polymers or dendrimers. researchgate.net

Valency: The number of ligand copies displayed on the scaffold. Higher valency often leads to increased binding affinity. researchgate.net

Linker: The spacer that connects the ligand to the scaffold. The linker's length and flexibility can influence the ligand's ability to reach and bind to its target receptor. nih.gov

Ligand Orientation: The way the ligand is attached to the linker and scaffold can affect its presentation to the receptor.

The table below outlines the components and design considerations for constructing multivalent ligands.

| Component | Function | Design Considerations |

| Scaffold | Provides the structural framework for the multivalent display. | Size, shape, and chemical functionality for ligand attachment. |

| Ligand | The recognition motif that binds to the target receptor (e.g., this compound). | Specificity and affinity for the target receptor. |

| Linker | Connects the ligand to the scaffold. | Length, flexibility, and chemical stability. |

By systematically varying these parameters, researchers can create a library of multivalent ligands to probe the intricacies of receptor binding and activation, potentially leading to the development of novel therapeutic agents.

Emerging Research Avenues and Methodological Innovations

Boc-Pro-Ala-Gly-OH as a Building Block for Complex Peptide Architectures

The unique sequence of Pro-Ala-Gly, protected by a tert-butyloxycarbonyl (Boc) group, makes this peptide a valuable starting point for the synthesis of larger, more complex peptide structures. The proline residue introduces a characteristic turn, influencing the secondary structure of the resulting macromolecules.

This compound and similar peptide fragments are instrumental in constructing biomimetic materials that mimic the structure and function of natural proteins. For instance, repeating tripeptide units are characteristic of collagen, a fibrous protein with a triple helix structure composed of repeating Gly-X-Y sequences, where X and Y are often proline and hydroxyproline. acs.orgmdpi.com The synthesis of peptides with repeating sequences like (Pro-Ala-Gly)n can lead to the formation of self-assembling nanostructures with properties suitable for tissue engineering scaffolds. mdpi.com For example, the repeating pentamer sequence Val-Pro-Gly-X-Gly is the basis for elastin-like peptides (ELPs) which have applications in drug delivery. mdpi.com The synthesis of such repeating units often involves the stepwise addition of protected amino acids or small peptide fragments, where a molecule like this compound could serve as a key intermediate. mdpi.commdpi.com

Advanced Methodologies for Peptide Synthesis and Characterization

The synthesis and analysis of peptides like this compound are driving innovations in peptide chemistry, from more efficient and environmentally friendly synthesis methods to more sophisticated analytical techniques.

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide production, and ongoing innovations aim to improve its efficiency and sustainability. mdpi.comluxembourg-bio.com The two primary strategies in SPPS are Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, which differ in the protecting groups used for the Nα-amino group of the amino acids. luxembourg-bio.comchem-soc.si While Fmoc chemistry has become more prevalent in research settings due to its milder deprotection conditions, Boc chemistry remains crucial, particularly for the synthesis of complex peptides and in large-scale production. mdpi.compeptide.comnih.gov

Recent advancements focus on developing "Fast Boc" protocols and adapting the chemistry for greener solvents. peptide.com The choice of protecting group strategy can significantly impact the synthesis of a specific peptide. For instance, sequences containing proline are often synthesized without major difficulties. luxembourg-bio.com

| Synthesis Strategy | Nα-Protecting Group | Deprotection Condition | Side-Chain Protection | Cleavage from Resin |

| Boc Chemistry | tert-butyloxycarbonyl (Boc) | Moderate acid (e.g., TFA) nih.gov | Benzyl-based groups luxembourg-bio.com | Strong acid (e.g., HF) nih.gov |

| Fmoc Chemistry | 9-fluorenylmethyloxycarbonyl (Fmoc) | Base (e.g., piperidine) mdpi.com | Acid-labile groups (e.g., tBu) | Mild acid (e.g., TFA) acs.org |

This table provides a general comparison of the two main SPPS strategies.

The characterization of peptides like this compound relies on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental in determining the structure and conformation of these molecules. uzh.ch Multi-dimensional NMR techniques are particularly powerful for elucidating the three-dimensional structure of larger peptides and proteins in solution. uzh.ch

IR spectroscopy, especially two-dimensional IR (2D IR), offers high temporal resolution, making it suitable for studying dynamic processes like protein folding on the picosecond timescale. uzh.ch For smaller peptides, both 1H-NMR and FTIR provide characteristic signals for different molecular groups, aiding in structural verification. uzh.ch The conformation of peptides containing proline, such as those derived from this compound, has been studied using a combination of IR, NMR, and Circular Dichroism (CD) spectroscopy to investigate the influence of the proline residue on the peptide's secondary structure. mdpi.com

The chemical synthesis of peptides is often associated with the use of hazardous solvents and reagents, leading to significant waste. rsc.org Consequently, there is a strong push to develop greener synthetic methods. researchgate.net Research in this area focuses on replacing toxic solvents like DMF and dichloromethane (B109758) with more environmentally friendly alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and propylene (B89431) carbonate. rsc.orgacs.org

The Boc strategy is considered advantageous from a green chemistry perspective because the deprotection step generates only gaseous byproducts. researchgate.net Efforts are also underway to develop water-based peptide synthesis methods, including microwave-assisted protocols using Boc-amino acid nanoparticles, which significantly reduce the reliance on organic solvents. researchgate.net

Computational Design and Predictive Modeling in Peptide Science

Computational protein design (CPD) has become an indispensable tool for creating novel peptides with specific functions and for optimizing the properties of existing ones. rsc.orgacs.org These methods use algorithms to predict protein structures and functions, enabling the design of peptides for applications in areas like enzyme engineering and vaccine design. rsc.orgacs.org

For a peptide like this compound, computational models can predict how its incorporation will affect the structure and stability of a larger peptide. rsc.orgnih.gov Deep learning models are being developed to predict the outcomes of peptide synthesis, including potential aggregation issues, which can be particularly relevant for sequences containing hydrophobic amino acids. amidetech.com These predictive tools can help in designing more efficient synthesis strategies and in creating peptides with desired therapeutic or material properties. rsc.orgplos.orgmdpi.com For example, computational methods can be used to predict the binding affinity of a designed peptide to a target protein, guiding the development of new therapeutic agents. mdpi.com

Future Directions in this compound Research

The protected tripeptide this compound, while a fundamental building block, stands at the confluence of several exciting future research trajectories in peptide science. Its inherent structural features, particularly the proline residue which induces specific secondary structures, make it a valuable precursor for a new generation of complex peptides and peptidomimetics. Future research is poised to leverage this tripeptide in increasingly sophisticated applications, moving beyond its conventional use towards novel therapeutic and materials science frontiers.

Key future directions will likely concentrate on several interconnected areas: the synthesis of advanced bioactive peptides, the development of novel peptide-based biomaterials, the creation of sophisticated drug delivery systems, and integration into next-generation synthesis and modification technologies.

Advanced Bioactive Peptides and Peptidomimetics

A primary future role for this compound will be as a foundational component for constructing larger, more complex therapeutic peptides. The Pro-Ala-Gly sequence is a recurring motif in structural proteins, and its incorporation can be strategic in designing peptides that mimic or disrupt protein-protein interactions. Future work will likely focus on its use to build peptides for targeted therapies, including anticancer agents and antivirals. Research into peptidomimetics containing the Pro-Ala motif has already shown promise in inducing apoptotic cell death in cancer cells, suggesting that this compound could serve as a lead scaffold for further development in this area.

Furthermore, the conjugation of bioactive molecules to peptide scaffolds is a rapidly growing field. nih.govmdpi.com this compound is an ideal starting point for the synthesis of peptide-drug conjugates, where the peptide sequence acts as a targeting moiety, delivering a cytotoxic agent or other therapeutic payload to specific cells or tissues.

Innovations in Peptide-Based Biomaterials

The self-assembly of short peptides into ordered nanostructures like hydrogels is a major avenue for future research. nih.gov The specific sequence and protecting groups of a peptide heavily influence its self-assembly properties. The future may see the use of this compound and its derivatives in the rational design of biocompatible and biodegradable hydrogels for applications in tissue engineering, regenerative medicine, and as scaffolds for 3D cell culture. The Pro-Ala-Gly sequence is found in natural proteins like elastin, which has chemotactic properties, suggesting that materials derived from this sequence could be designed to actively recruit specific cell types for tissue repair. researchgate.net

Table 1: Potential Future Applications in Biomaterials

| Research Area | Potential Application of this compound | Rationale |

|---|---|---|

| Tissue Engineering | Precursor for self-assembling peptide hydrogels. | The Pro-Ala-Gly sequence can induce specific secondary structures, promoting controlled self-assembly. nih.gov |

| Regenerative Medicine | Synthesis of chemotactic peptide scaffolds. | Peptides containing the Val-Gly-Val-Ala-Pro-Gly sequence have been shown to attract fibroblasts and monocytes. researchgate.net |

| Wound Healing | Component of functionalized wound dressings. | Can be used to build peptides that mimic extracellular matrix proteins, promoting cell adhesion and proliferation. |

| 3D Cell Culture | Building block for synthetic extracellular matrices. | Offers a controlled and reproducible environment for studying cell behavior compared to natural matrices. |

Sophisticated Drug Delivery Systems

Targeted drug delivery aims to increase the efficacy of therapeutics while minimizing side effects. nih.govsemmelweis.hu Peptides are excellent candidates for targeting moieties due to their high specificity. This compound can be used to synthesize peptide backbones that are subsequently conjugated to drugs, nanoparticles, or imaging agents. chemimpex.com Future research will likely explore the development of bioconjugates where the Pro-Ala-Gly sequence contributes to the stability, solubility, or target recognition of the delivery system. chemimpex.com For instance, it could be incorporated into branched peptide carriers designed to transport methotrexate (B535133) or other chemotherapy drugs to cancer cells. semmelweis.hu

Methodological and Synthesis Innovations

The field of peptide synthesis is continuously striving for greater efficiency, sustainability, and automation. rsc.org While this compound is a product of established chemical synthesis, its future lies in its compatibility with emerging technologies. These include greener, more environmentally friendly synthesis protocols that minimize the use of hazardous solvents and reagents, as well as enzymatic ligation methods that offer high specificity and milder reaction conditions. rsc.orgmdpi.commdpi.com

Furthermore, as automated peptide synthesizers become more advanced, the demand for high-quality, reliable building blocks like this compound will increase. Future methodological developments will focus on optimizing its incorporation into long and complex sequences, potentially using novel coupling reagents or specialized solid-phase supports to overcome challenges like aggregation. sigmaaldrich.com

Table 2: Emerging Synthesis Technologies and Future Role of this compound

| Technology | Future Direction for this compound | Anticipated Advantage |

|---|---|---|

| Green Chemistry | Use in aqueous or solvent-free synthesis protocols. mdpi.comrsc.org | Reduced environmental impact and alignment with sustainable manufacturing goals. rsc.org |

| Enzymatic Ligation | Use as a substrate for chemoenzymatic peptide synthesis (CEPS). rsc.org | High specificity, fewer side reactions, and milder synthesis conditions. |

| Automated Synthesis | High-throughput incorporation into complex peptide libraries. | Facilitates rapid screening and discovery of new bioactive peptides. |

| Flow Chemistry | Integration into continuous-flow peptide synthesis systems. | Improved efficiency, scalability, and process control for large-scale production. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Boc-Pro-Ala-Gly-OH, and how can researchers optimize reaction yields?

- Methodology :

- Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry for stepwise assembly. Proline’s secondary amine requires careful deprotection to avoid diketopiperazine formation .

- Optimize coupling reagents (e.g., HBTU or DIC/HOBt) and monitor reaction progress via HPLC to assess intermediate purity .

- Example yields: 65–85% after final cleavage and purification (TFA-mediated deprotection followed by reverse-phase HPLC) .

Q. How should this compound be characterized to confirm structural integrity?

- Methodology :

- NMR spectroscopy (1H/13C) to verify backbone connectivity and Boc-group retention. Key signals: Proline δ-CH2 (~3.2–3.5 ppm), Boc tert-butyl (~1.4 ppm) .

- Mass spectrometry (MS) for molecular weight validation (theoretical MW: 343.4 g/mol; observed [M+H]+: 344.4) .

- Circular dichroism (CD) to assess conformational preferences in solution (e.g., polyproline II helices) .

Q. What are the critical storage conditions to maintain this compound stability?

- Methodology :

- Store as a lyophilized powder at -20°C under inert gas (argon) to prevent hydrolysis of the Boc group.

- In solution (DMSO or aqueous buffers), aliquot and store at -80°C for ≤1 year to avoid diketopiperazine rearrangement .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported conformational data for this compound?

- Methodology :

- Perform temperature-dependent NMR to study dynamic equilibria between folded and unfolded states .

- Compare solvent effects (e.g., D2O vs. CDCl3) on CD spectra to identify solvent-driven conformational bias .

- Use molecular dynamics (MD) simulations (AMBER or CHARMM force fields) to model backbone flexibility and validate against experimental data .

Q. What experimental designs are suitable for studying this compound’s interactions with biomolecular targets?

- Methodology :

- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KD) with collagen-mimetic receptors .

- Fluorescence quenching assays using Trp/Tyr-containing peptides to map interaction sites .

- X-ray crystallography of co-crystallized complexes (requires high-purity peptide and optimized crystallization conditions) .

Q. How can computational methods enhance the design of this compound derivatives for specific applications?

- Methodology :

- Apply quantitative structure-activity relationship (QSAR) models to predict bioactivity of Ala/Gly substitutions .

- Use docking software (AutoDock Vina) to screen derivatives against collagenase or integrin targets .

- Validate predictions via parallel synthesis and SPR/ITC assays .

Data Contradiction Analysis

Q. Why do reported solubility values for this compound vary across studies?

- Resolution Strategy :

- Controlled solubility testing : Dissolve peptide in buffers of varying pH (2–9) and ionic strength, using sonication to ensure homogeneity .

- Compare lyophilization protocols (e.g., with/without cryoprotectants like trehalose) to assess impact on solubility .

- Publish raw data (e.g., centrifugation speed, filtration methods) to clarify methodological discrepancies .

Methodological Best Practices

Q. How can researchers ensure reproducibility when working with this compound?

- Guidelines :

- Document batch-specific impurities (e.g., deletion sequences) via LC-MS and include in supplementary materials .

- Share synthetic protocols (e.g., resin type, cleavage cocktail ratios) in alignment with Beilstein Journal’s experimental reporting standards .

- Use reference standards (e.g., commercially available Boc-Pro-OH) for NMR/MS calibration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.